molecular formula C13H18BrNO3 B5036438 1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol

1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol

Cat. No.: B5036438
M. Wt: 316.19 g/mol
InChI Key: BRSVIFYFVGAIHL-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-5-methoxybenzyl alcohol followed by a nucleophilic substitution reaction with piperidine. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or Grignard reagents in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methoxyphenyl)methyl]piperidin-3-ol: Lacks the bromine atom and has different chemical properties.

    3-Bromo-4-hydroxy-5-methoxybenzyl alcohol: Lacks the piperidine ring and has different reactivity.

    4-Hydroxy-5-methoxybenzyl alcohol: Lacks both the bromine atom and the piperidine ring.

Uniqueness

1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol is unique due to the combination of its functional groups and the presence of both a phenyl and piperidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-18-12-6-9(5-11(14)13(12)17)7-15-4-2-3-10(16)8-15/h5-6,10,16-17H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSVIFYFVGAIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCCC(C2)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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